molecular formula C9H5ClFNO B1499648 3-Chloro-6-fluoro-4-hydroxyquinoline CAS No. 724787-80-8

3-Chloro-6-fluoro-4-hydroxyquinoline

Cat. No.: B1499648
CAS No.: 724787-80-8
M. Wt: 197.59 g/mol
InChI Key: YLHCFKGEXKJUDO-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Chloro-6-fluoro-4-hydroxyquinoline (C₉H₅ClFNO; molar mass: 197.59 g/mol) is a halogenated quinoline derivative featuring chloro (Cl), fluoro (F), and hydroxy (-OH) substituents at positions 3, 6, and 4, respectively . Its tautomeric forms include 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one, depending on the solvent and pH .

Properties

CAS No.

724787-80-8

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

3-chloro-6-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)

InChI Key

YLHCFKGEXKJUDO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Features/Applications
3-Chloro-6-fluoro-4-hydroxyquinoline C₉H₅ClFNO 197.59 Cl (3), F (6), -OH (4) Hydrogen-bonding capacity; drug intermediate
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline C₁₁H₇ClF₃NO 285.63 Cl (4), -OCH₃ (6), -CF₃ (2) Enhanced lipophilicity (CF₃); agrochemical research
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile C₁₉H₁₄ClFN₄O 384.80 -NH₂ (6), -OCH₂CH₃ (7), -CN (3) Kinase inhibition; medicinal chemistry
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile C₁₈H₁₅ClFN₂ 313.78 Cl (2), F (4), -CH₃ (6), -CN (3) Tetrahydroquinoline scaffold; CNS drug candidate
Hydroxy vs. Methoxy Groups
  • This compound: The -OH group increases polarity and solubility in aqueous media, making it suitable for biological applications requiring hydrophilic interactions .
  • 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Methoxy (-OCH₃) reduces polarity compared to -OH, favoring membrane permeability in lipophilic environments (e.g., agrochemicals) .
Halogenation Patterns
  • Chloro and fluoro substituents in the target compound and analogues enhance metabolic stability and binding affinity to biological targets (e.g., enzymes, receptors) via halogen bonding and steric effects .
  • Trifluoromethyl (-CF₃) in 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline significantly boosts electron-withdrawing effects and thermal stability .
Functional Group Diversity
  • Cyano (-CN) Groups (e.g., in 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile): Improve binding to ATP pockets in kinases, a common feature in anticancer agents .
  • Tetrahydroquinoline Scaffolds (e.g., 2-chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile): Enhance conformational flexibility and blood-brain barrier penetration for CNS-targeted drugs .

Computational Insights

Density-functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange terms, can elucidate electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions involving these compounds . For instance, the electron-deficient quinoline core in this compound may exhibit distinct reactivity in nucleophilic substitution compared to methoxy-substituted analogues .

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